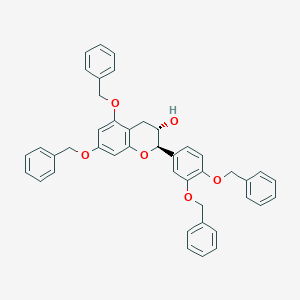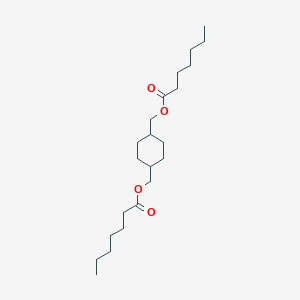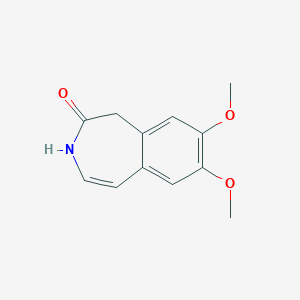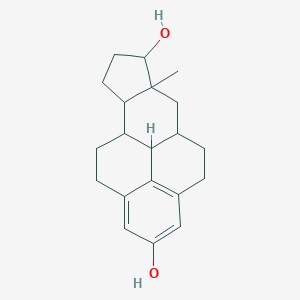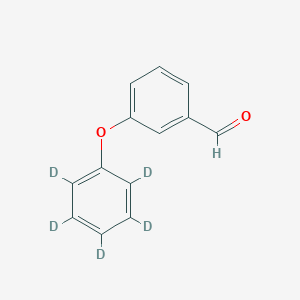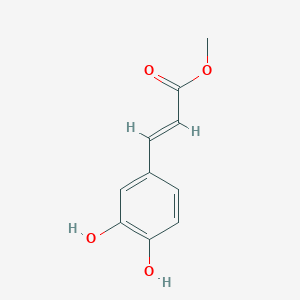
Methyl caffeate
Descripción general
Descripción
Methyl caffeate is an ester of caffeic acid, a naturally occurring phenolic compound . It is an α-glucosidase inhibitor and its physical form is a powder . Methyl caffeate can be found in the fruit of Solanum torvum . It shows an antidiabetic effect in streptozotocin-induced diabetic rats .
Synthesis Analysis
A series of caffeic acid derivatives, including methyl caffeate, were synthesized via a modified Wittig reaction . This reaction is a very important tool in organic chemistry for the construction of unsaturated carbon–carbon bonds . All reactions were performed in water medium at 90 °C .
Molecular Structure Analysis
The molecular formula of Methyl caffeate is C10H10O4 . The molecular weight is 194.184 Da . The structure of Methyl caffeate includes an ester functional group, which is formed by the formal condensation of caffeic acid with methyl alcohol .
Chemical Reactions Analysis
Methyl caffeate can undergo various chemical reactions. For instance, it has been found that the oxidation of methyl caffeate with peroxynitrite (ONOO¯), a biologically relevant reactive nitrogen species (RNS), or with α,α′-azodiisobutyramidine dihydrochloride (AAPH) as a chemical model for reactive oxygen species (ROS), can yield potentially bioactive products .
Physical And Chemical Properties Analysis
Methyl caffeate has a molar mass of 194.186 g·mol −1 . The density is 1.3±0.1 g/cm 3 . The boiling point is 367.6±32.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 63.8±3.0 kJ/mol . The flash point is 148.3±18.6 °C .
Aplicaciones Científicas De Investigación
Intermediate Product for Ester Synthesis
Methyl caffeate is used as an intermediate product in the synthesis of caffeic acid phenethyl ester (CAPE) through esterification using cation-exchange resin .
Insulin Secretion and Antidiabetic Potential
Studies have shown that Methyl caffeate can induce insulin secretion in pancreatic β-cells and may have potential as an antidiabetic agent due to its α-glucosidase inhibitory activity .
Neuroprotective Effects
Methyl caffeate has been reported to exhibit neuroprotective effects, which could be beneficial in the treatment or prevention of neurodegenerative diseases .
Anticancer Activities
Research indicates that Methyl caffeate possesses anticancer properties, making it a compound of interest in cancer research .
Antioxidant Properties
The antioxidant properties of Methyl caffeate are well-documented, and these properties are believed to contribute to its various biological activities .
Anti-inflammatory Effects
Methyl caffeate has demonstrated anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions .
Antimicrobial and Antimycobacterial Activities
This compound has also been found to have antimicrobial and antimycobacterial activities, suggesting its use in combating infections .
Safety And Hazards
Methyl caffeate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . In case of accidental release, it is advised to wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes .
Direcciones Futuras
Methyl caffeate has shown potential in various areas of research. For instance, it has been found to have neuroprotective effects against hydrogen peroxide-induced cell damage . Moreover, it has been suggested that the ROS/RNS dependent formation of chemically stable metabolites, including a potent antitumor agent, from hydroxycinnamic acids, could be a promising direction for future research .
Propiedades
IUPAC Name |
methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNYGKNIVPVPPX-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030290 | |
| Record name | Methyl caffeate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caffeic acid methyl ester | |
CAS RN |
3843-74-1 | |
| Record name | Caffeic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl caffeate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl Caffeate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAFFEIC ACID METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N79173B9HF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does methyl caffeate exert its insulin secretion-enhancing effect?
A1: [] Methyl caffeate has been shown to enhance glucose-stimulated insulin secretion (GSIS) in INS-1 rat pancreatic β-cells. This effect is thought to be mediated through the activation of several signaling pathways involved in β-cell function and insulin secretion. Specifically, methyl caffeate enhances the expression of pancreatic and duodenal homeobox-1 (PDX-1) and peroxisome proliferator-activated receptor-γ (PPAR-γ), key transcription factors involved in insulin production and secretion. Additionally, it increases the phosphorylation of insulin receptor substrate-2 (IRS-2), phosphatidylinositol 3-kinase (PI3K), and Akt, signaling molecules downstream of the insulin receptor that promote insulin secretion.
Q2: What is the role of methyl caffeate in protecting kidney cells from contrast-induced apoptosis?
A2: [] Methyl caffeate has demonstrated a protective effect against apoptosis induced by iodixanol, a contrast agent used in medical imaging, in the kidney epithelium cell line LLC-PK1. Studies suggest that methyl caffeate reduces intracellular reactive oxygen species (ROS) generated by iodixanol, thereby mitigating oxidative stress and subsequent apoptotic cell death. Additionally, methyl caffeate downregulates the phosphorylation of stress-activated protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, which are typically activated in response to iodixanol-induced cytotoxicity. This protective effect also involves the downregulation of kidney injury molecule-1 (KIM-1) and cleaved caspase-3, both of which are associated with apoptosis and kidney damage.
Q3: How does methyl caffeate contribute to the phytotoxic effects of certain plants?
A4: [, , ] Methyl caffeate has been identified as a phytotoxic substance in several plant species, including Senna garrettiana, Heliotropium indicum, and Lamium amplexicaule. Studies have shown that methyl caffeate can inhibit seed germination, seedling growth, and biomass accumulation of various test plants, suggesting its potential role in allelopathy, a phenomenon where one plant species inhibits the growth of others. The potency of methyl caffeate's phytotoxic effects varies depending on the target plant species and the concentration used. For example, it exhibits stronger inhibitory effects on Lepidium sativum root growth compared to shoot growth.
Q4: What is the molecular formula and weight of methyl caffeate?
A4: Methyl caffeate has the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol.
Q5: How stable is methyl caffeate under different pH conditions?
A6: [] Methyl caffeate shows good stability in a pH range of 2–5, suggesting its potential for applications in acidic environments or formulations.
Q6: Can methyl caffeate be enzymatically synthesized?
A7: [] Yes, methyl caffeate can be enzymatically synthesized using lipase as a catalyst in a microreactor with ionic liquid as the reaction medium. This method offers several advantages over traditional chemical synthesis, including milder reaction conditions, higher yield, and reduced environmental impact.
Q7: How do structural modifications of caffeic acid analogs affect their biological activity?
A8: [, ] Structural modifications of caffeic acid analogs, such as changes in the ester chain length or the introduction of additional functional groups, can significantly impact their biological activity. For instance, methyl caffeate, with its methyl ester group, exhibits potent α-glucosidase inhibitory activity, while other caffeoyl derivatives with longer alkyl chains show reduced activity. This suggests that the size and hydrophobicity of the ester group play a crucial role in the interaction with the enzyme's active site. Additionally, the presence and position of hydroxyl groups on the aromatic ring can also influence the antioxidant and antitumor activities of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



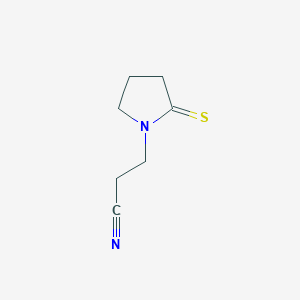

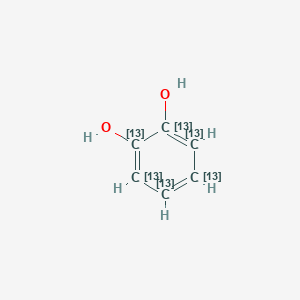


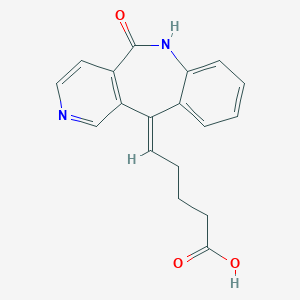
![1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea](/img/structure/B142647.png)
